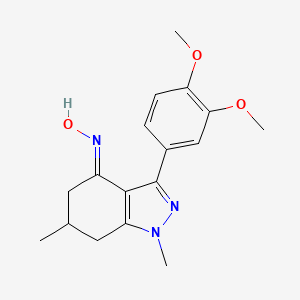

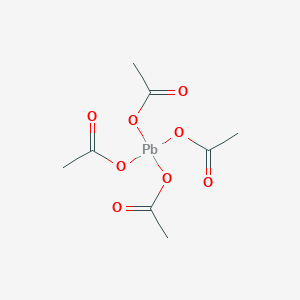

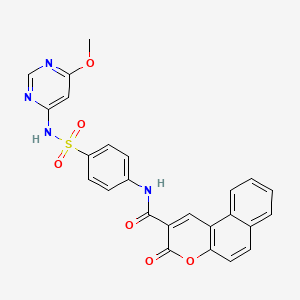

![molecular formula C26H37N5O6 B2501238 Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate CAS No. 2097912-86-0](/img/structure/B2501238.png)

Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate" is a complex organic molecule that likely contains a piperazine ring, a tert-butyl group, and an imidazolidinone moiety, among other functional groups. While the specific compound is not directly described in the provided papers, the papers do discuss various related piperazine derivatives with tert-butyl groups, which are often used in pharmaceutical chemistry due to their biological activity and their role as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions, including condensation, amination, and substitution reactions. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of piperazine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and LCMS. For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis, revealing a linear shape and a two-dimensional zig-zag architecture . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate also showed weak intermolecular interactions and aromatic π–π stacking interactions .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the presence of a second nitrogen atom on the N-tert-butyl piperazine substructure in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate allows for novel chemistry and the generation of a pharmacologically useful core . The reactivity of these compounds makes them valuable intermediates in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Methods : The compound has been synthesized through various methods. For instance, Sanjeevarayappa et al. (2015) utilized a condensation reaction involving carbamimide and 3-fluorobenzoic acid, alongside other reagents, under basic conditions (Sanjeevarayappa et al., 2015). Similarly, Kong et al. (2016) reported a three-step synthesis using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).

Crystal Structure Analysis : The molecular and crystal structure of related compounds has been a focus in several studies, providing insights into their chemical properties and potential applications. For example, the analysis of the crystal structure of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was reported by Zhang et al. (2018) (Zhang et al., 2018).

Biological Applications and Potential

Antibacterial and Anthelmintic Activity : The compound has shown potential in biological applications. For example, Sanjeevarayappa et al. (2015) evaluated its in vitro antibacterial and anthelmintic activity, finding moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Intermediate for Anticancer Drugs : It serves as an intermediate in the synthesis of various anticancer drugs. Zhang et al. (2018) discussed its role in the synthesis of small molecule anticancer drugs, highlighting the importance of its structural properties (Zhang et al., 2018).

As a Core in Pharmacologically Active Compounds : Gumireddy et al. (2021) emphasized the usefulness of a sterically congested piperazine derivative, similar in structure to the title compound, in generating a pharmacologically useful core (Gumireddy et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

Based on its potential use in protac development, it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .

Result of Action

If used in a protac, the result would be the degradation of a specific target protein .

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl]benzoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O6/c1-26(2,3)37-25(36)29-14-12-28(13-15-29)23(34)19-4-6-21(7-5-19)31-22(33)18-30(24(31)35)20-8-10-27(11-9-20)16-17-32/h4-7,20,32H,8-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGZVVBUUPURET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CN(C3=O)C4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

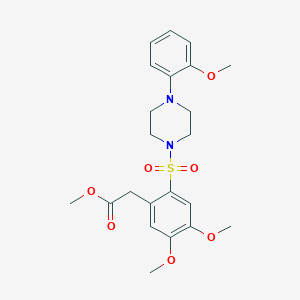

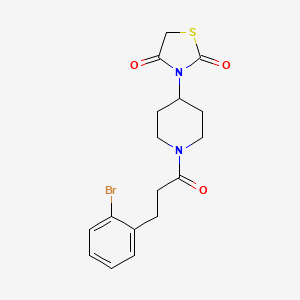

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

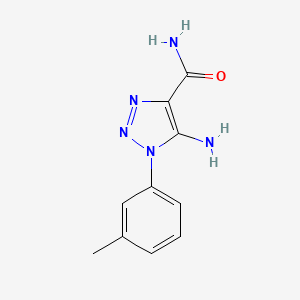

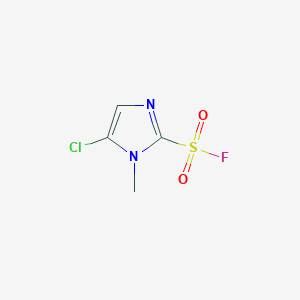

![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

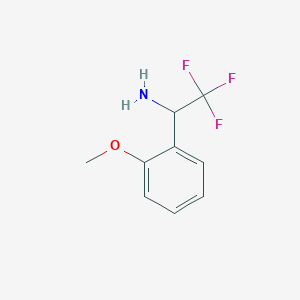

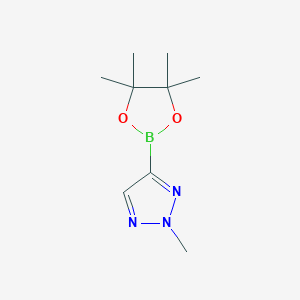

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)